(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine (E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine
Brand Name: Vulcanchem
CAS No.: 1092343-99-1
VCID: VC4177879
InChI: InChI=1S/C14H11F3N2O/c1-20-19-9-10-2-4-11(5-3-10)13-8-12(6-7-18-13)14(15,16)17/h2-9H,1H3/b19-9+
SMILES: CON=CC1=CC=C(C=C1)C2=NC=CC(=C2)C(F)(F)F
Molecular Formula: C14H11F3N2O
Molecular Weight: 280.25

(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine

CAS No.: 1092343-99-1

Cat. No.: VC4177879

Molecular Formula: C14H11F3N2O

Molecular Weight: 280.25

* For research use only. Not for human or veterinary use.

(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine - 1092343-99-1

Specification

CAS No. 1092343-99-1
Molecular Formula C14H11F3N2O
Molecular Weight 280.25
IUPAC Name (E)-N-methoxy-1-[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanimine
Standard InChI InChI=1S/C14H11F3N2O/c1-20-19-9-10-2-4-11(5-3-10)13-8-12(6-7-18-13)14(15,16)17/h2-9H,1H3/b19-9+
Standard InChI Key STXMSQNKRAANNI-DJKKODMXSA-N
SMILES CON=CC1=CC=C(C=C1)C2=NC=CC(=C2)C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

(E)-Methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine (CAS No. 1092343-99-1) belongs to the class of imine derivatives, featuring a planar geometry due to conjugation across its aromatic and imine systems. The compound’s molecular formula is C₁₄H₁₁F₃N₂O, with a molecular weight of 280.25 g/mol. Its IUPAC name, (E)-N-methoxy-1-[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanimine, reflects the stereospecific (E)-configuration of the imine group.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₁F₃N₂O
Molecular Weight280.25 g/mol
IUPAC Name(E)-N-methoxy-1-[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanimine
InChIInChI=1S/C14H11F3N2O/c1-20-19-9-10-2-4-11(5-3-10)13-8-12(6-7-18-13)14(15,16)17/h2-9H,1H3/b19-9+
InChI KeySTXMSQNKRAANNI-DJKKODMXSA-N
SMILESCON=CC1=CC=C(C=C1)C2=NC=CC(=C2)C(F)(F)F

The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. The pyridine ring contributes to π-π stacking interactions, while the imine group offers sites for nucleophilic attack or coordination with metal ions.

Synthesis and Manufacturing

Industrial synthesis of this compound typically involves multi-step protocols optimized for yield and purity. Key steps include:

  • Formation of the Pyridine Core: Starting with 2-chloro-4-(trifluoromethyl)pyridine, a Suzuki-Miyaura coupling reaction introduces the phenyl group at the 2-position.

  • Imine Formation: Reaction of the resulting aryl aldehyde with methoxyamine under acidic conditions yields the (E)-configured imine.

  • Purification: Chromatography and recrystallization ensure >95% purity, critical for research applications.

Continuous flow reactors are increasingly employed to enhance reaction efficiency and scalability. For example, microfluidic systems enable precise control over stoichiometry and temperature, reducing side products.

Predicted Biological Activities

Computational models, such as the Prediction of Activity Spectra for Substances (PASS), suggest diverse pharmacological potentials:

Table 2: Predicted Biological Activities

ActivityProbability (%)Mechanism Hypotheses
Anti-inflammatory78.2Inhibition of COX-2 or NF-κB pathways
Enzyme Inhibition65.4Competitive binding to catalytic sites
Anticancer59.8Induction of apoptosis via Bcl-2 suppression
Antimicrobial54.1Disruption of bacterial cell wall synthesis

These predictions stem from structural analogs, such as trifluoromethyl-containing kinase inhibitors, which demonstrate similar activity profiles. The imine group may chelate metal ions in enzyme active sites, while the trifluoromethyl group enhances target binding through hydrophobic interactions.

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step synthesis raises production costs, necessitating streamlined protocols.

  • Solubility Issues: The compound’s low aqueous solubility (predicted logP = 2.8) may hinder biological testing.

  • Toxicity Unknowns: In silico toxicity screening (e.g., ProTox-II) predicts hepatotoxicity risks, requiring empirical validation.

Future research should prioritize:

  • In Vivo Efficacy Studies: Testing in murine models of inflammation or cancer.

  • Derivatization: Modifying the methoxy or imine groups to optimize pharmacokinetics.

  • Scale-Up Technologies: Adopting photochemical or electrochemical methods for greener synthesis.

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